molecular formula C24H40O3 B12417013 Isoallolithocholic acid-d2

Isoallolithocholic acid-d2

Cat. No.: B12417013
M. Wt: 378.6 g/mol
InChI Key: SMEROWZSTRWXGI-KYDVCKLOSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Isoallolithocholic acid-d2 is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into isoallolithocholic acid. The deuteration process involves replacing hydrogen atoms with deuterium, which can affect the pharmacokinetic and metabolic profiles of the compound .

Industrial Production Methods

The industrial production of this compound involves the use of advanced chemical synthesis techniques to ensure the incorporation of deuterium atoms at specific positions in the molecule. This process requires precise control of reaction conditions to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Isoallolithocholic acid-d2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and substituted derivatives of this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isoallolithocholic acid-d2 is unique due to its deuterium labeling, which enhances its stability and allows for precise tracing in metabolic studies. Its specific role in enhancing Treg differentiation also sets it apart from other bile acid metabolites .

Properties

Molecular Formula

C24H40O3

Molecular Weight

378.6 g/mol

IUPAC Name

(4R)-2,2-dideuterio-4-[(3S,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C24H40O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-21,25H,4-14H2,1-3H3,(H,26,27)/t15-,16+,17+,18+,19-,20+,21+,23+,24-/m1/s1/i9D2

InChI Key

SMEROWZSTRWXGI-KYDVCKLOSA-N

Isomeric SMILES

[2H]C([2H])(C[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)C(=O)O

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C

Origin of Product

United States

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